Cas no 5267-45-8 ((2-Methoxyphenyl)(phenyl)methanamine Hydrochloride)

(2-Methoxyphenyl)(phenyl)methanamine Hydrochloride is a hydrochloride salt derivative of a substituted methanamine, featuring both methoxyphenyl and phenyl functional groups. This compound is of interest in pharmaceutical and organic synthesis due to its potential as a chiral intermediate or building block for bioactive molecules. The hydrochloride form enhances stability and solubility, facilitating handling and storage. Its structural characteristics make it suitable for applications in medicinal chemistry, particularly in the development of receptor-targeting agents or enzyme inhibitors. The presence of electron-donating methoxy and aromatic groups may influence reactivity and binding properties. Proper handling requires adherence to safety protocols for amine hydrochlorides, including protection from moisture and controlled storage conditions.
(2-Methoxyphenyl)(phenyl)methanamine Hydrochloride structure
5267-45-8 structure
Product Name:(2-Methoxyphenyl)(phenyl)methanamine Hydrochloride
CAS No:5267-45-8
MF:C14H16ClNO
MW:249.735942840576
CID:1077027
PubChem ID:368853
Update Time:2025-05-25

(2-Methoxyphenyl)(phenyl)methanamine Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • C-(2-Methoxy-phenyl)-C-phenyl-methylamine hydrochloride
    • (2-Methoxyphenyl)(phenyl)methanamine hydrochloride
    • AC1L7XV0
    • AC1Q3BYX
    • AC1Q3DN1
    • AG-J-51411
    • CTK7B0631
    • MolPort-003-991-760
    • NSC640189
    • NSC-640189
    • EN300-72628
    • CS-0259206
    • DTXSID60327265
    • (2-methoxyphenyl)-phenylmethanamine;hydrochloride
    • CHEMBL1999525
    • G41580
    • 1-(2-METHOXYPHENYL)-1-PHENYLMETHANAMINE HYDROCHLORIDE
    • 5267-45-8
    • AKOS015845737
    • starbld0028441
    • Z1266854828
    • (2-Methoxyphenyl)(phenyl)methanamine Hydrochloride
    • MDL: MFCD08688096
    • Inchi: 1S/C14H15NO.ClH/c1-16-13-10-6-5-9-12(13)14(15)11-7-3-2-4-8-11;/h2-10,14H,15H2,1H3;1H
    • InChI Key: GQEJMTFEMHYJCO-UHFFFAOYSA-N
    • SMILES: Cl.O(C)C1C=CC=CC=1C(C1C=CC=CC=1)N

Computed Properties

  • Exact Mass: 249.0920418g/mol
  • Monoisotopic Mass: 249.0920418g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 201
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • Color/Form: NA
  • Melting Point: 252-254 °C

(2-Methoxyphenyl)(phenyl)methanamine Hydrochloride Security Information

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(2-Methoxyphenyl)(phenyl)methanamine Hydrochloride Related Literature

Additional information on (2-Methoxyphenyl)(phenyl)methanamine Hydrochloride

Comprehensive Overview of (2-Methoxyphenyl)(phenyl)methanamine Hydrochloride (CAS No. 5267-45-8)

(2-Methoxyphenyl)(phenyl)methanamine Hydrochloride (CAS No. 5267-45-8) is a chemically significant compound widely utilized in pharmaceutical research and organic synthesis. This hydrochloride salt derivative of (2-Methoxyphenyl)(phenyl)methanamine exhibits unique properties that make it valuable for developing therapeutic agents and studying neurotransmitter modulation. Its molecular structure, featuring a methoxy-phenyl and phenyl group, contributes to its versatility in drug design, particularly in targeting central nervous system (CNS) disorders.

Recent trends in pharmaceutical innovation have heightened interest in 5267-45-8, as researchers explore its potential applications in neuroprotection and cognitive enhancement. With the growing demand for novel psychoactive substances (NPS) alternatives, this compound has garnered attention for its structural similarity to amine-based pharmacophores. However, it is crucial to emphasize that its use is strictly confined to non-clinical research under controlled laboratory conditions.

From a synthetic chemistry perspective, (2-Methoxyphenyl)(phenyl)methanamine Hydrochloride serves as a key intermediate in the preparation of chiral auxiliaries and ligands for asymmetric catalysis. Its hydrochloride salt form enhances stability, making it preferable for storage and handling. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to verify its purity, which is critical for reproducibility in medicinal chemistry studies.

The compound’s mechanism of action is often linked to its interaction with aminergic receptors, including serotonin and dopamine subtypes. This has spurred investigations into its role in mood regulation and neurodegenerative disease models. Notably, its methoxy substitution influences binding affinity, a topic frequently explored in structure-activity relationship (SAR) studies.

In the context of green chemistry, researchers are optimizing synthetic routes for 5267-45-8 to minimize environmental impact. Solvent-free reactions and catalytic hydrogenation methods are being tested to improve yield and reduce waste. Such advancements align with global initiatives for sustainable pharmaceutical manufacturing.

For laboratories handling (2-Methoxyphenyl)(phenyl)methanamine Hydrochloride, proper material safety data sheets (MSDS) and regulatory compliance are essential. While not classified as a hazardous substance, standard precautions for chemical handling must be followed. The compound’s hygroscopic nature necessitates airtight storage to maintain integrity.

Emerging discussions in bioavailability research highlight the need for derivatives of 5267-45-8 with improved blood-brain barrier (BBB) permeability. Computational modeling and in silico ADMET predictions are increasingly used to guide these modifications, reflecting the intersection of cheminformatics and drug discovery.

In summary, (2-Methoxyphenyl)(phenyl)methanamine Hydrochloride (CAS No. 5267-45-8) represents a multifaceted tool for scientific inquiry. Its applications span neuropharmacology, catalysis, and molecular design, driven by evolving methodologies and interdisciplinary collaboration. Future research will likely focus on its therapeutic potential and process optimization, ensuring its relevance in advancing life sciences.

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